molecular formula C16H35NO8 B1665985 Amino-PEG8-alcohol CAS No. 352439-37-3

Amino-PEG8-alcohol

Cat. No. B1665985
M. Wt: 369.45 g/mol
InChI Key: DGWYLEGXXDZPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino-PEG8-alcohol, also known as NH2-PEG8-OH, is a polyethylene glycol (PEG) linker that consists of an amino (NH2) and a hydroxyl group (OH) . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc. The OH group enables further derivatization or replacement with other reactive functional groups .


Molecular Structure Analysis

Amino-PEG8-alcohol contains a total of 59 bonds; 24 non-H bonds, 22 rotatable bonds, 1 primary amine (aliphatic), 1 hydroxyl group, 1 primary alcohol, and 7 ethers (aliphatic) .


Chemical Reactions Analysis

The amine group in Amino-PEG8-alcohol is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The OH group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Amino-PEG8-alcohol has a molecular weight of 369.5 . It is soluble in water, DMSO, DCM, and DMF . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Drug Delivery and Bioconjugation
Amino-PEG8-alcohol is a derivative of Poly(ethylene glycol) (PEG), widely recognized for its role in enhancing the solubility and stability of pharmaceuticals. PEGylation, the process of attaching PEG molecules to drugs, is a well-established technique for improving drug efficacy and prolonging circulation time in the bloodstream. However, recent studies have pointed out the immunogenicity of PEG, leading to the development of anti-PEG antibodies which can reduce drug efficacy and lead to serious side effects. Consequently, there's a growing focus on developing alternative polymers to PEG to mitigate these risks while retaining the benefits for drug delivery and bioconjugation (Thai Thanh Hoang Thi et al., 2020) (Yizhi Qi & A. Chilkoti, 2015).

2. Nanomedicine and Biopharmaceuticals
In nanomedicine, PEGylated PAMAM dendrimers, which are nanoscale macromolecules with numerous active amine groups, have been extensively studied. These dendrimers can improve the solubility of hydrophobic drugs and be engineered for specific targeting. However, the toxicity of these amine groups limits their application. PEGylation, including that of Amino-PEG8-alcohol, has been crucial in mitigating this toxicity, enhancing drug solubilization, and facilitating DNA transfection, siRNA delivery, and tumor targeting. This indicates the potential of Amino-PEG8-alcohol in creating more biocompatible and effective drug delivery systems in nanomedicine (Duy Luong et al., 2016).

3. Enhancing Therapeutic Proteins
PEGylation, involving the attachment of PEG to therapeutic proteins, peptides, or small molecules, has significantly improved the biopharmaceutical properties of drugs. This process, in which Amino-PEG8-alcohol can play a part, has led to increased stability, decreased immunogenicity, and increased circulatory lives of therapeutic proteins. It's a pivotal technology in enhancing the efficacy of proteins and peptides in various clinical disorders, indicating the relevance of Amino-PEG8-alcohol in improving the delivery and efficacy of protein-based therapeutics (Aviral Jain & Sanjay K. Jain, 2008).

Safety And Hazards

Amino-PEG8-alcohol is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

Amino-PEG8-alcohol is a reagent grade compound used for research purposes . Its amine group’s reactivity with various functional groups enables its use in a wide range of chemical reactions, suggesting potential for diverse applications in future research .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWYLEGXXDZPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino-PEG8-alcohol

CAS RN

352439-37-3
Record name 23-Amino-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352439-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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